(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETTZCHIABKPH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Imine Formation : 4-(Trifluoromethyl)phenylpropanal reacts with (R)-(+)-1-(1-naphthyl)ethylamine in the presence of titanium isopropoxide to form the corresponding imine.
-
Hydrogenation : The imine intermediate is reduced using palladium or rhodium catalysts under hydrogen pressure. For example, 0.18% Pd/Al₂O₃ achieves >95% conversion with high enantioselectivity.
Optimization Data:
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Pd/Al₂O₃ (0.18%) | Ethyl acetate | 25 | 1 | 88 | 99 |
| Rh/Al₂O₃ (0.28%) | Toluene | 50 | 3 | 92 | 98 |
Source: Adapted from PMC data on Cinacalcet intermediates.
Chiral Resolution of Racemic Mixtures
Racemic 1-(4-(trifluoromethyl)phenyl)propan-1-amine can be resolved using chiral acids. D-(-)-tartaric acid is commonly employed to form diastereomeric salts, which are separated via crystallization.
Protocol:
Critical Factors:
-
Solvent Ratio : Methanol/water (4:5) optimizes salt solubility and crystallization kinetics.
-
Temperature : Crystallization at 55–60°C minimizes co-precipitation of the (S)-enantiomer.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Palladium and iridium catalysts enable direct asymmetric hydrogenation of prochiral ketones or enamines.
Case Study:
Mechanistic Insight:
The trifluoromethyl group enhances substrate rigidity, favoring selective adsorption of the (R)-enantiomer on the chiral catalyst surface.
Enzymatic Kinetic Resolution
Lipases and transaminases have been employed to resolve racemic amines.
Example:
Limitations:
Grignard Addition to Chiral Sulfinimines
Ellman’s sulfinimine chemistry provides a stereocontrolled route.
Procedure:
Advantages:
Comparison of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 88–92 | 98–99 | High | Moderate |
| Chiral Resolution | 70–82 | 99 | Moderate | Low |
| Transition Metal Catalysis | 90–94 | 97–99 | High | High |
| Enzymatic Resolution | 40–45 | 90 | Low | High |
| Sulfinimine Chemistry | 85–90 | 98 | Moderate | Moderate |
Industrial-Scale Considerations
For commercial production, asymmetric reductive amination and chiral resolution are preferred due to balance between cost and enantiopurity. Patents highlight the use of recycled Pd/Al₂O₃ catalysts to reduce precious metal consumption. Solvent selection (e.g., 2-Me-THF over DMF) improves sustainability without compromising yield.
Emerging Techniques
Chemical Reactions Analysis
Potential Chemical Reactions
-
(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: This compound can participate in nucleophilic substitution reactions. The trifluoromethyl group influences the reactivity of the aromatic ring.
-
Oxidation Reactions: Amines can undergo oxidation. The specific products depend on the oxidizing agent and reaction conditions.
-
Acylation Reactions: Amines react with acyl halides or anhydrides to form amides. This reaction is commonly used to protect the amine group or to introduce new functionality .
-
Alkylation Reactions: Amines can be alkylated with alkyl halides. This reaction can be used to introduce new alkyl groups onto the amine .
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Salt Formation: Amines can react with acids to form salts. For example, (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine can form a hydrochloride salt .
Interaction Studies
Interaction studies involving compounds with similar structures to this compound hydrochloride suggest potential interactions with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. Further research is needed to fully understand its interaction profile.
Analogues and Similar Compounds
Several compounds share structural similarities with this compound hydrochloride:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine | Contains an ethyl group instead of propyl | |
| 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | Lacks double bond in propene structure | |
| 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine | Different fluorine positioning |
The specific stereochemistry, presence of a double bond, and the trifluoromethyl group in this compound significantly influence its reactivity and biological properties compared to other similar compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Management of Hyperparathyroidism
- Cinacalcet is effective in treating secondary hyperparathyroidism associated with CKD. It helps maintain bone density and prevents complications related to elevated PTH levels.
- Clinical studies have demonstrated that cinacalcet significantly lowers PTH levels and improves mineral metabolism in patients undergoing dialysis .
- Treatment of Hypercalcemia
- Bone Health Preservation
Case Studies
Several studies have highlighted the effectiveness and safety of cinacalcet in clinical settings:
- Clinical Trials
- Long-term Safety Studies
Mechanism of Action
The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. Positional Isomers
- (R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine (CAS: 1213383-14-2) Substituents: Chloro (-Cl) at the meta position and fluoro (-F) at the ortho position.
(R)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)propan-1-amine (CAS: 1391195-60-0)
b. Functional Group Replacements
- (R)-3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine ((R)-Norfluoxetine) Structure: Incorporates a phenoxy (-O-) bridge between two aromatic rings. Impact: The ether linkage introduces hydrogen-bonding capability, enhancing serotonin reuptake inhibition (as seen in fluoxetine derivatives) but reducing metabolic stability compared to the amine-linked parent compound .
Enantiomeric and Stereochemical Comparisons
- (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Structural Analogues with Extended Backbones
- Cinacalcet Related Compound C ((R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride)
Impurities and Metabolites
- (S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine Role: An impurity of Cinacalcet with a trifluoromethyl group at the meta position.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine | C₁₀H₁₂F₃N | 239.67 (HCl salt) | 856563-00-3 | para-CF₃ |
| (R)-Norfluoxetine | C₁₆H₁₅F₃NO | 318.29 | MFCD09997738 | para-CF₃, phenoxy bridge |
| Cinacalcet Related Compound C | C₂₂H₂₂F₃N·HCl | 393.87 | N/A | para-CF₃, naphthyl-ethyl |
| (R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine | C₉H₁₀ClF₃N | 217.63 | 1213383-14-2 | meta-Cl, ortho-F |
Key Findings and Implications
Substituent Position : Para-substituted trifluoromethyl groups optimize electronic and steric effects for receptor interactions, whereas meta/ortho substitutions may compromise activity .
Chirality : (R)-enantiomers generally exhibit superior pharmacological profiles in chiral amines, as seen in Cinacalcet and related compounds .
Structural Complexity : Extended backbones (e.g., naphthyl-ethyl groups) enhance lipophilicity but may require formulation adjustments to improve solubility .
Biological Activity
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in various fields of medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The trifluoromethyl group (-CF_3) is known for enhancing lipophilicity and metabolic stability, which are critical factors in drug design.
Biological Activity Overview
Research indicates that the biological activity of this compound is multifaceted, impacting several biological pathways and exhibiting potential therapeutic effects.
Antichlamydial Activity
A study highlighted the compound's antichlamydial properties, suggesting that the trifluoromethyl substituent is crucial for its effectiveness against Chlamydia species. The presence of this electron-withdrawing group enhances the compound's interaction with biological targets, leading to improved selectivity and potency compared to analogs lacking this feature .
Inhibition of Kinases
The compound has been investigated for its ability to inhibit serine/threonine kinases, particularly ERK protein kinase. Inhibiting such kinases can disrupt various signaling pathways involved in cell proliferation and survival, making this compound a candidate for cancer therapy .
Research Findings
Several studies have documented the biological effects and mechanisms of action associated with this compound:
Case Studies
- Antichlamydial Activity :
- Kinase Inhibition :
Q & A
Q. Basic
- NMR : and NMR can confirm the trifluoromethyl group’s presence (δ ~110-120 ppm for ) and stereochemistry via coupling patterns. For instance, the NMR of (R)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine shows distinct splitting in the δ 2.8–3.2 ppm region for amine protons .
- Mass Spectrometry : ESI-MS or GC-MS helps verify molecular weight (e.g., [M+H]+ at m/z 246) and detect impurities .
- IR : Stretching frequencies for amine (3300–3500 cm) and CF (1100–1200 cm) groups are diagnostic.
Conflicts in data may arise from solvent impurities or residual starting materials. Cross-validate with orthogonal methods (e.g., X-ray crystallography for absolute configuration) .
How can researchers assess the biological activity of this compound in receptor-binding studies?
Q. Basic
- In Vitro Assays : Radioligand binding assays (e.g., using -labeled ligands) quantify affinity for targets like serotonin or adrenergic receptors. For related compounds, IC values are determined via competitive binding .
- Functional Assays : Measure second-messenger responses (e.g., cAMP modulation) in cell lines expressing target receptors.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
What advanced strategies exist to resolve low enantiomeric purity in the final product?
Q. Advanced
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylation) selectively modify one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
How does the stability of this compound vary under different storage conditions, and what degradation products form?
Q. Advanced
- Storage : Store at –20°C under argon to prevent oxidation. Aqueous solutions at pH >7 accelerate decomposition via hydrolysis .
- Degradation Pathways : Thermal degradation produces trifluoromethylbenzene derivatives, while photooxidation forms nitro or ketone byproducts. LC-MS tracks degradation kinetics .
What computational tools predict the pharmacokinetic properties of this compound?
Q. Advanced
- ADMET Prediction : Tools like ACD/Percepta estimate logP (~2.8), blood-brain barrier permeability, and CYP inhibition .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like 5-HT, highlighting key hydrogen bonds with Asp155 .
How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Q. Advanced
- Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, N-oxide derivatives of related amines show altered receptor binding .
- Protein Binding : Measure plasma protein binding (e.g., using equilibrium dialysis) to explain reduced in vivo efficacy .
What methodologies are recommended for impurity profiling in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
